molecular formula C11H6BrN B1505034 3-Bromonaphthalene-2-carbonitrile CAS No. 54245-34-0

3-Bromonaphthalene-2-carbonitrile

Cat. No. B1505034
CAS RN: 54245-34-0
M. Wt: 232.08 g/mol
InChI Key: IYLZOFMITFRPDU-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-2-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is a naphthalene derivative that is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Bromonaphthalene-2-carbonitrile is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Bromonaphthalene-2-carbonitrile. However, studies have shown that it is relatively non-toxic and does not cause significant harm to living organisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromonaphthalene-2-carbonitrile in lab experiments is its ability to react with a wide range of nucleophiles, making it useful in the synthesis of various organic compounds. Additionally, it is relatively easy to synthesize and has a high purity level. However, one of the limitations of using 3-Bromonaphthalene-2-carbonitrile is that it is relatively expensive compared to other organic compounds.

Future Directions

There are several potential future directions for the use of 3-Bromonaphthalene-2-carbonitrile in scientific research. One area of interest is the development of novel organic semiconductors for use in optoelectronic devices. Additionally, there is potential for the synthesis of new pharmaceuticals and agrochemicals using 3-Bromonaphthalene-2-carbonitrile as a building block. Further research is needed to explore these potential applications fully.
Conclusion
In conclusion, 3-Bromonaphthalene-2-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is commonly used in the synthesis of various organic compounds and has potential applications in optoelectronic devices, pharmaceuticals, and agrochemicals. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and does not cause significant harm to living organisms. Further research is needed to explore the potential applications of 3-Bromonaphthalene-2-carbonitrile fully.

Scientific Research Applications

3-Bromonaphthalene-2-carbonitrile has been widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of naphthalene-based dyes, pharmaceuticals, and agrochemicals. Additionally, it has been used as a starting material for the preparation of novel organic semiconductors, which have potential applications in optoelectronic devices.

properties

IUPAC Name

3-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLZOFMITFRPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704747
Record name 3-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromonaphthalene-2-carbonitrile

CAS RN

54245-34-0
Record name 3-Bromo-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54245-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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